![molecular formula C10H6N2S4 B12897191 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- CAS No. 125113-35-1](/img/structure/B12897191.png)
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene: is a heterocyclic compound with a unique structure that includes two fused dithiolo rings and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with sulfur sources to form the dithiolo rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
Chemistry: In chemistry, 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential as a bioactive molecule. Studies have explored its use as an inhibitor of specific enzymes and its potential therapeutic effects in treating diseases.
Industry: In industry, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
作用機序
The mechanism by which 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In materials science, its electronic properties are attributed to the conjugated system of the dithiolo and pyrrole rings, which facilitate charge transport.
類似化合物との比較
5H-1,3-Dithiolo[4,5-c]pyrrole: A related compound with a similar structure but lacking the bi-dithiolo configuration.
Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.
Uniqueness: 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is unique due to its fused ring system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
特性
CAS番号 |
125113-35-1 |
|---|---|
分子式 |
C10H6N2S4 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-(5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C10H6N2S4/c1-5-6(2-11-1)14-9(13-5)10-15-7-3-12-4-8(7)16-10/h1-4,11-12H |
InChIキー |
LORPDCNBXJCIRM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN1)SC(=C3SC4=CNC=C4S3)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
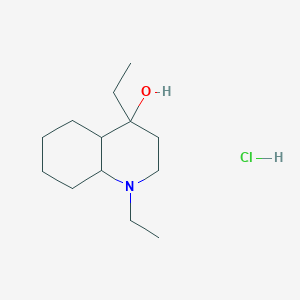
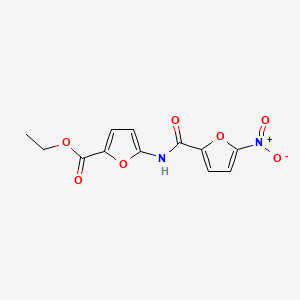
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)
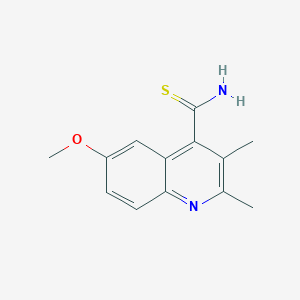
![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
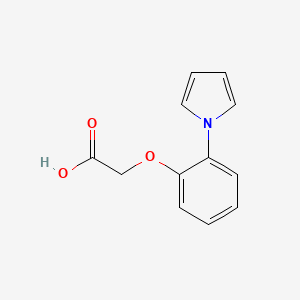
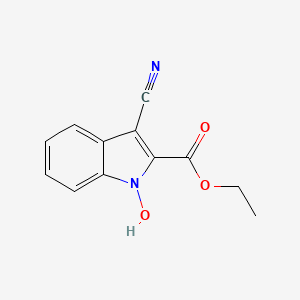

![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)
